molecular formula C7H7BrClN B13658309 2-(Bromomethyl)-4-chloro-6-methylpyridine

2-(Bromomethyl)-4-chloro-6-methylpyridine

Cat. No.: B13658309
M. Wt: 220.49 g/mol
InChI Key: VZKUNRSUUKBFPT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-6-methylpyridine typically involves the bromination of 4-chloro-6-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group, forming the bromomethyl derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced byproduct formation. The use of solvents like acetone or dichloromethane and maintaining a constant temperature in a water bath reactor are crucial for optimizing the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-chloro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-6-methylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-4-chloro-6-methylpyridine is unique due to the presence of both chlorine and methyl groups on the pyridine ring. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis. The chlorine atom provides additional sites for further functionalization, while the methyl group affects the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-(bromomethyl)-4-chloro-6-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3

InChI Key

VZKUNRSUUKBFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CBr)Cl

Origin of Product

United States

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